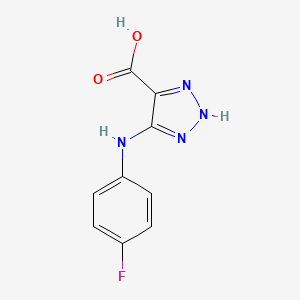

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-fluoroanilino)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLYJURQODYSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNN=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorophenyl Azide

Preparation of Alkyne Precursor: Propiolic Acid

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The 4-fluorophenyl azide and propiolic acid are combined in a 1:1 mixture of ethanol and water.

- Copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate are added to generate Cu(I) in situ.

- The reaction mixture is stirred at room temperature for approximately 12 hours under inert atmosphere or covered to avoid light degradation.

- The triazole ring forms regioselectively, yielding this compound after purification.

Alternative Synthetic Approaches and Considerations

Use of Microwave Irradiation

Metal-Free and Green Chemistry Approaches

- Recent advances include metal-free cycloadditions and mechanochemical methods that avoid copper catalysts, reducing metal contamination, and improving sustainability.

- Ultrasound and mechanochemical activation have been employed to enhance reaction efficiency and selectivity in triazole synthesis.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization of 4-fluoroaniline | NaNO2, HCl, 0–5°C, followed by NaN3 addition | ~70-85 | Formation of 4-fluorophenyl azide |

| CuAAC Reaction | 4-fluorophenyl azide + propiolic acid, CuSO4 + sodium ascorbate, EtOH/H2O (1:1), rt, 12 h | 75-85 | Mild conditions, regioselective 1,4-substitution |

| Purification | Column chromatography (ethyl acetate/hexane) | - | Yields depend on purification efficiency |

Characterization and Confirmation

- NMR Spectroscopy : ^1H NMR shows characteristic triazole proton singlet (~8.9 ppm), aromatic protons (7.0–7.5 ppm), and NH proton signals.

- [^13C NMR](pplx://action/followup) : Signals for carboxylic acid carbon (~160 ppm) and triazole carbons confirm structure.

- IR Spectroscopy : Presence of carboxylic acid (broad OH stretch ~3200–2500 cm^-1) and triazole ring vibrations.

- Elemental Analysis : Confirms purity and composition.

- These analytical data are consistent with those reported for structurally related triazole carboxylic acids.

Summary of Key Research Findings

- The CuAAC reaction remains the most efficient and widely used method for synthesizing 5-substituted 1,2,3-triazole-4-carboxylic acids.

- The use of propiolic acid as alkyne precursor directly introduces the carboxylic acid group at the desired position.

- Aromatic azides such as 4-fluorophenyl azide are readily prepared via diazotization and azide substitution.

- Microwave and green chemistry methods offer promising alternatives for improved synthesis efficiency and environmental compatibility.

- Purification by chromatography yields high-purity products suitable for further biological or chemical studies.

This detailed synthesis overview provides a comprehensive guide for the preparation of this compound, supported by diverse research literature emphasizing classical and modern synthetic methodologies.

Chemical Reactions Analysis

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorophenyl group can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Coupling reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit activity against various bacterial strains. For instance, a study highlighted the synthesis of a related triazole derivative that inhibited the growth of Listeria monocytogenes and Escherichia coli, showing comparable efficacy to established antibiotics like ampicillin and vancomycin .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. The incorporation of a fluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. A study reported that triazole compounds could induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant growth inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that the fluorine atom plays a crucial role in enhancing biological activity .

Agricultural Science

Fungicidal Properties

The compound has potential applications as a fungicide. Research has shown that triazole derivatives can inhibit fungal pathogens affecting crops. A specific derivative demonstrated effectiveness against Fusarium species, which are known to cause significant agricultural losses .

Herbicidal Activity

Another area of application is in herbicides. The structural properties of triazoles allow them to interfere with plant growth regulators, making them suitable candidates for developing selective herbicides.

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones has been shown to improve resistance to environmental degradation.

Case Study: Polymer Synthesis

In one study, researchers synthesized a series of polymers incorporating triazole moieties, which exhibited superior thermal properties compared to traditional polymers. These materials could be beneficial in applications requiring high-performance materials under extreme conditions .

Data Tables

| Application Area | Activity Type | Target Organisms/Cells | Efficacy/Notes |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial | Listeria monocytogenes, E. coli | Comparable to ampicillin |

| Medicinal Chemistry | Anticancer | Various cancer cell lines | Significant growth inhibition |

| Agricultural Science | Fungicidal | Fusarium species | Effective against crop pathogens |

| Agricultural Science | Herbicidal | Various weeds | Selective action observed |

| Materials Science | Polymer Chemistry | N/A | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also contribute to binding through ionic interactions.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

- Substituents : Ethoxyphenyl (position 1), formyl (position 5).

- Tautomerism : Exhibits ring-chain tautomerism, with the open-chain carboxylic acid form dominant (~80%) and a cyclic hemiacetal tautomer (~20%) in solution. This tautomeric equilibrium impacts reactivity and stability .

- Thermal Stability : Undergoes decarboxylation at 175°C, similar to other 1,2,3-triazole-4-carboxylic acids .

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Substituents : 4-Fluorophenyl (position 1), methyl (position 5).

- Commercial Availability: Available as a research chemical (Santa Cruz Biotechnology), indicating its utility in medicinal chemistry .

Physicochemical Properties

Acidity and Solubility

- The carboxylic acid group in the target compound increases acidity compared to amide derivatives (e.g., 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide). High acidity may reduce cell permeability and bioavailability, as observed in studies where triazole carboxylic acids showed lower antiproliferative activity than their amide counterparts .

Crystallography and Packing

- Isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit similar crystal packing despite halogen substitutions (Cl vs. F), suggesting minor substituent effects on solid-state organization .

Antiproliferative Effects

- Triazole Carboxylic Acids: Generally exhibit moderate activity. For example, 1-(4-chlorophenyl)-5-CF3–1H-1,2,3-triazole-4-carboxylic acid showed higher growth inhibition (GP = 62.25% in LOX IMVI melanoma cells) due to the electron-withdrawing CF3 group .

- Amide Derivatives: 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-09-2) likely has improved bioavailability and target binding compared to carboxylic acids .

Antimicrobial Activity

- Thiophene-triazole hybrids (e.g., 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate) demonstrate potent antibacterial activity, highlighting the role of heterocyclic appendages .

Biological Activity

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorophenyl group is critical for its biological activity, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 227.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Triazole derivatives are known for their role as antifungal agents and have been investigated for their anticancer properties. The triazole ring system can form hydrogen bonds with active sites in proteins, facilitating enzyme inhibition or receptor modulation.

Biological Activities

- Antiviral Activity : Recent studies have shown that triazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against HIV-1 by targeting the viral capsid protein (CA). The compound demonstrated promising results in inhibiting viral replication in cell cultures .

- Anticancer Properties : The compound has also been assessed for its anticancer potential. In vitro studies indicated that it could inhibit cell proliferation in various cancer cell lines. Structure-activity relationship (SAR) studies revealed that modifications to the triazole ring could enhance cytotoxicity against specific cancer types .

- Antimicrobial Activity : Triazole compounds are well-documented for their antimicrobial effects. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, improving membrane permeability and leading to increased antimicrobial efficacy against both gram-positive and gram-negative bacteria .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of a series of triazole derivatives against HIV-1. Among them, a compound structurally similar to this compound showed an effective EC50 value of 3.13 μM, indicating strong antiviral properties .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of triazole derivatives, it was found that modifications at the 4-position of the triazole ring significantly increased cytotoxicity against breast cancer cells. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to increased interaction with the target proteins involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Fluorine Substitution : The presence of a fluorine atom at the para position on the phenyl ring enhances biological activity due to increased lipophilicity and potential interactions with hydrophobic pockets in target proteins.

- Triazole Ring Modifications : Alterations in substituents on the triazole ring can significantly impact biological potency. For instance, introducing electron-withdrawing groups increases binding affinity to target proteins .

Q & A

Q. What are the recommended methods for synthesizing 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, and how can solubility challenges be addressed?

The synthesis typically involves a multi-step process starting with condensation of 4-fluoroaniline with a suitable isocyanide to form an intermediate, followed by cyclization with sodium azide to generate the triazole core . A critical challenge is low aqueous solubility, which can hinder biological assays. To mitigate this:

- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for initial stock solutions.

- Derivatization : Introduce hydrophilic groups (e.g., methyl ester or amide derivatives) to improve solubility without compromising bioactivity .

- Surfactant-assisted dispersion : Employ non-ionic surfactants like Tween-80 in cell-based assays .

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data preparation : Convert raw diffraction data to .hkl format using SHELXC .

- Structure solution : Use SHELXD for dual-space methods or SHELXS for direct methods .

- Refinement : Apply anisotropic displacement parameters and validate using R-factors. For high-resolution data (<1.0 Å), incorporate hydrogen atom positions via SHELXPRO .

- Validation : Check for geometric outliers (e.g., bond lengths, angles) using WinGX .

Q. What analytical techniques are essential for characterizing this triazole derivative?

- NMR spectroscopy : Confirm regiochemistry of the triazole ring (1H and 13C NMR).

- Mass spectrometry : Use ESI-MS or HRMS to verify molecular weight (311.31 g/mol) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P21/c space group common for triazoles) .

Advanced Research Questions

Q. How does this compound inhibit histone deacetylases (HDACs), and what experimental approaches validate its mechanism?

The fluorophenyl-triazole scaffold likely chelates Zn²⁺ in HDAC active sites. Methodological validation includes:

- Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

- Molecular docking : Use AutoDock Vina to model interactions with HDAC1 (PDB: 4BKX). Key residues: Asp-99, His-141, and Zn²⁺ coordination .

- Cellular assays : Assess histone H3 acetylation levels via Western blot in cancer cell lines (e.g., A549) .

Q. How can contradictory data on antiproliferative activity across cancer cell lines be resolved?

Discrepancies in growth inhibition (e.g., NCI-H522 vs. LOX IMVI) may arise from:

- Cell line heterogeneity : Screen panels (e.g., NCI-60) to identify subtype-specific sensitivity .

- Metabolic stability : Perform liver microsome assays to assess compound degradation .

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to confirm HDAC-dependent pathways .

Q. What strategies improve the bioavailability of this compound for in vivo neuroprotection studies?

- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance blood-brain barrier permeability .

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and AUC in rodent models using LC-MS/MS .

- Formulation : Encapsulate in PEGylated liposomes to reduce renal clearance .

Future Directions

- Structure-activity relationships (SAR) : Modify the carboxylic acid group to explore HDAC isoform selectivity .

- In vivo efficacy : Evaluate neuroprotection in transgenic Alzheimer’s models (e.g., APP/PS1 mice) .

- Synergistic combinations : Screen with DNA methyltransferase inhibitors for epigenetic therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.